7-(5-Bromothiophen-2-yl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(5-BROMOTHIOPHEN-2-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromothiophene moiety and a triazolopyrimidine core makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-BROMOTHIOPHEN-2-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction. This method is eco-friendly and results in high yields . The reaction conditions usually involve heating the reaction mixture at 140°C for a few hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds.
Chemical Reactions Analysis
Types of Reactions
7-(5-BROMOTHIOPHEN-2-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used for substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like aryl or alkyl groups .
Scientific Research Applications
7-(5-BROMOTHIOPHEN-2-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of anticancer agents.
Biology: The compound has been investigated for its potential as an antimicrobial agent.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(5-BROMOTHIOPHEN-2-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. For instance, in cancer cells, it inhibits the ERK signaling pathway, leading to reduced cell proliferation and induced apoptosis . The compound also interacts with various enzymes and receptors, modulating their activity and resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline: This compound shares a similar triazolopyrimidine core but has a different substituent at the 5-position.
Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar triazole ring but differ in their overall structure and substituents.
Uniqueness
7-(5-BROMOTHIOPHEN-2-YL)-2-ETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to the presence of the bromothiophene moiety, which imparts specific electronic and steric properties. This makes it particularly effective in certain biological applications, such as anticancer and antimicrobial activities .
Properties
Molecular Formula |
C11H9BrN4S |
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Molecular Weight |
309.19 g/mol |
IUPAC Name |
7-(5-bromothiophen-2-yl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H9BrN4S/c1-2-10-14-11-13-6-5-7(16(11)15-10)8-3-4-9(12)17-8/h3-6H,2H2,1H3 |
InChI Key |
MJMBCHOVGDAWCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=N1)C3=CC=C(S3)Br |
Origin of Product |
United States |
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